![molecular formula C10H16 B13962872 Norbornane, 2,2-dimethyl-5-methylene- CAS No. 497-32-5](/img/structure/B13962872.png)
Norbornane, 2,2-dimethyl-5-methylene-
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Overview
Description
2,2-Dimethyl-5-methylenebicyclo[2.2.1]heptane is an organic compound with the molecular formula C10H16 and a molecular weight of 136.23 g/mol . This compound is characterized by its bicyclic structure, which includes a norbornane framework with a methylene group at the 5-position and two methyl groups at the 2-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-methylenebicyclo[2.2.1]heptane typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure . One common method involves the reaction of isoprene with 2,3-dimethyl-1,3-butadiene under heat and pressure to form the desired product . The reaction conditions often include temperatures ranging from 100°C to 200°C and pressures up to 10 atm .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency . Catalysts such as Lewis acids may also be employed to facilitate the reaction and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-methylenebicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution: Halogenation reactions with chlorine or bromine can introduce halogen atoms at specific positions on the bicyclic framework.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Methyl-substituted derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
Norbornane, 2,2-dimethyl-5-methylene-, also known as bicyclo[2.2.1]heptane, 2,2-dimethyl-5-methylene-, is a saturated hydrocarbon featuring a unique bicyclic structure characterized by a bridged bicycloalkane framework, which contributes to its strain and reactivity. This compound, derived from norbornane, includes additional methyl and methylene groups that enhance its structural complexity and potential applications in organic synthesis and materials science. Norbornane, 2,2-dimethyl-5-methylene- has been reported in Achillea abrotanoides, Stoebe plumosa, and Stoebe vulgaris .
Chemical Identifiers
- PubChem CID: 101717
- Molecular Formula: C10H16
- Molecular Weight: 136.23 g/mol
- IUPAC Name: 2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane
- InChI: InChI=1S/C10H16/c1-7-4-9-5-8(7)6-10(9,2)3/h8-9H,1,4-6H2,2-3H3
- InChIKey: NJZUUYADLXBQPA-UHFFFAOYSA-N
- CAS Registry Number: 497-32-5
Applications
- Organic Synthesis: Norbornane, 2,2-dimethyl-5-methylene- serves as a valuable intermediate in synthesizing more complex organic molecules due to its unique structure.
- Material Science: It has applications in material science, likely due to its structural properties.
- Medicinal Chemistry: The norbornene scaffold, related to norbornane, has emerged as a promising structure in medicinal chemistry with potential therapeutic applications in cancer treatment .
Norbornene and Related Structures
Compound Name | Structure Type | Unique Features |
---|---|---|
Norbornane | Bicyclo[2.2.1]heptane | Basic structure without additional substituents |
Norbornene | Bicyclo[2.2.1]heptene | Contains a double bond; more reactive than norbornane |
Norbornadiene | Bicyclo[2.2.1]heptadiene | Contains two double bonds; higher reactivity |
Bornane | Bicyclo[3.3.1]nonane | Contains more carbon atoms; less strained |
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-methylenebicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes and receptors . The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets . Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Norbornane: Similar bicyclic structure but lacks the methylene and methyl groups at the 5- and 2-positions, respectively.
2,2-Dimethylbicyclo[2.2.1]heptane: Similar structure but lacks the methylene group at the 5-position.
5-Methylenenorbornane: Similar structure but lacks the two methyl groups at the 2-position.
Uniqueness
2,2-Dimethyl-5-methylenebicyclo[2.2.1]heptane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties . This uniqueness makes it valuable for studying structure-activity relationships and for developing new materials and pharmaceuticals .
Biological Activity
Norbornane, 2,2-dimethyl-5-methylene- (CAS No. 497-32-5) is an organic compound with the molecular formula C10H16 and a molecular weight of 136.23 g/mol. It belongs to the bicyclic class of compounds and has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive overview.
Property | Value |
---|---|
Molecular Formula | C10H16 |
Molecular Weight | 136.23 g/mol |
IUPAC Name | 2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane |
CAS Number | 497-32-5 |
The synthesis of Norbornane, 2,2-dimethyl-5-methylene- typically involves Diels-Alder reactions, which are crucial for forming its bicyclic structure. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to different derivatives that may exhibit unique biological properties .
The mechanism of action is primarily linked to its interaction with enzymes and receptors. Preliminary studies suggest that it may modulate biological pathways relevant to inflammation and cancer .
Antitumor Properties
Recent research highlights the potential antitumor properties of Norbornane derivatives. For instance, compounds derived from norbornene scaffolds have shown promising results in targeting specific cancer pathways:
- Biperiden , a drug containing a norbornene structure, demonstrated significant anticancer activity against pancreatic cancer cells by inhibiting cell proliferation and reducing tumor size in vivo .
- Another study indicated that norbornene derivatives exhibited low IC50 values (14 µM) in Vero cells, suggesting robust cytotoxic activity against certain cancer cell lines .
Anti-inflammatory Effects
Norbornane derivatives are also being investigated for their anti-inflammatory properties. The structural features of these compounds may influence their ability to interact with inflammatory mediators:
- Some studies suggest that modifications at the methylene position can enhance the anti-inflammatory effects while maintaining low toxicity levels .
Case Studies
- Biperiden in Pancreatic Cancer :
- Norbornene Derivatives in Colon Cancer :
Comparative Analysis
To better understand the biological activity of Norbornane, 2,2-dimethyl-5-methylene-, a comparison with related compounds is essential:
Properties
CAS No. |
497-32-5 |
---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H16/c1-7-4-9-5-8(7)6-10(9,2)3/h8-9H,1,4-6H2,2-3H3 |
InChI Key |
NJZUUYADLXBQPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC1CC2=C)C |
Origin of Product |
United States |
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